3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves several steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyridin-3-yl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the pyridin-3-yl group to the pyridazine core.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable leaving group on the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
- 3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine
Uniqueness
Compared to similar compounds, 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-yl group and the difluorobenzenesulfonyl moiety provides unique electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O2S/c20-15-3-5-18(16(21)12-15)29(27,28)26-10-8-25(9-11-26)19-6-4-17(23-24-19)14-2-1-7-22-13-14/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWRFRXAXMFJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.